molecular formula C20H18N2O4 B2554014 N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide CAS No. 878716-60-0

N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide

Cat. No. B2554014
CAS RN: 878716-60-0
M. Wt: 350.374
InChI Key: KOEVLLUAFNGXIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide involves multiple steps, starting with the formation of furan carboxamide derivatives. In one study, furan-2-carbonyl chloride reacted with 4-bromoaniline in the presence of triethylamine to yield N-(4-bromophenyl)furan-2-carboxamide with a high yield of 94% . Although the exact compound of interest is not synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the Suzuki-Miyaura cross-coupling reaction mentioned in the first paper could be a viable method for introducing various aryl groups into the furan carboxamide framework .

Molecular Structure Analysis

The molecular structure of N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide is not directly analyzed in the provided papers. However, the structural characterization of similar furan carboxamide derivatives is typically confirmed using spectroscopic methods such as NMR and mass spectrometry . These techniques would likely be applicable for confirming the structure of the compound as well.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide. However, the synthesis of related compounds involves reactions such as the Suzuki-Miyaura cross-coupling and a novel 3(2H)-furanone-2(5H)-furanone rearrangement . These reactions indicate the reactivity of the furan carboxamide core and suggest potential pathways for further functionalization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide are not directly reported in the papers. However, similar compounds have been characterized by their antibacterial and antifungal activities , and their potential as antiallergic agents . These biological activities suggest that the compound of interest may also possess similar properties, which could be explored in future studies.

Case Studies

The papers provide case studies on the biological evaluation of related furan carboxamide derivatives. For example, N-(4-bromophenyl)furan-2-carboxamide and its analogues demonstrated significant anti-bacterial activities against drug-resistant bacteria . Another study reported potent antiallergic activity for a series of furan carboxamides in animal models . These findings highlight the therapeutic potential of furan carboxamide derivatives and suggest that N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide could be of interest for similar biological applications.

Scientific Research Applications

Bio-imaging Applications

A study focused on a phenoxazine-based fluorescent chemosensor, which, while not exactly N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide, shares a similar chemical structure and might suggest potential applications for related compounds. This sensor was developed for the detection of Cd2+ and CN− ions and demonstrated potential for bio-imaging in live cells and zebrafish larvae. The sensor's ability to detect these ions with high sensitivity suggests that similar compounds could be utilized in environmental monitoring and biological research (Ravichandiran et al., 2020).

Antibacterial Activities

Another research focus is on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their antibacterial activities against drug-resistant bacteria. This study underscores the potential of furan-carboxamide derivatives in developing new antibacterial agents, especially against strains resistant to conventional drugs. The significant activity against bacteria like A. baumannii and K. pneumoniae highlights the compound's promise in medical applications (Siddiqa et al., 2022).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)18-11-12-25-19(18)13-26-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEVLLUAFNGXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-(phenoxymethyl)furan-3-carboxamide

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